molecular formula C9H4Cl2N2O2 B1420191 2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1204297-25-5

2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B1420191
CAS No.: 1204297-25-5
M. Wt: 243.04 g/mol
InChI Key: BPYQQCWIDZYFDF-UHFFFAOYSA-N
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Description

“2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are aromatic heterocyclic compounds that contain a pyridine and a pyrimidine ring . They have shown a therapeutic interest and have been used in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . The specific synthesis process for “this compound” is not explicitly mentioned in the sources, but pyridopyrimidines are generally synthesized through multicomponent synthetic protocols .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Chemical Synthesis : Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to the synthesis of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. These derivatives were confirmed through NMR spectroscopy, chromatography mass-spectrometry, and elemental analysis, indicating potential for developing biologically active compounds (Zinchenko et al., 2018).

  • Formation of Azines : Bakulina et al. (2014) described the synthesis of condensed azines through the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl 3-aminocrotonate, leading to pyrido[2,3-d]pyrimidine. The structure of the resulting compound was confirmed by XRD analysis (Bakulina et al., 2014).

  • Synthesis of Pyrimidines : Harutyunyan (2016) explored syntheses based on 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine3-carbaldehyde, leading to various pyridopyrimidine derivatives. These derivatives exhibit a broad spectrum of biological activities, such as antibacterial and antitumor properties (Harutyunyan, 2016).

  • Catalyst-Free Synthesis : Li et al. (2014) developed a catalyst-free approach to synthesize benzofuran-fused pyrido[4,3-d]pyrimidines. This method involved a cascade SNAr/cyclization/condensation reaction and indicated good antitumor activities (Li et al., 2014).

Biological and Antimicrobial Activities

  • Antimicrobial Properties : Govori-Odai et al. (2007) synthesized 4‐pyrimido‐2‐oxo‐2H‐chromen‐3‐carbaldehydes, which demonstrated significant antibacterial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus (Govori-Odai et al., 2007).

  • Bioassay Studies : Suresh et al. (2010) conducted bioassay studies on 7-substituted pyrido[2,3-d]pyrimidines, which showed significant antimicrobial and antioxidant activities. These compounds were characterized using various spectroscopic techniques (Suresh et al., 2010).

Future Directions

The future directions for “2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde” could involve further exploration of its therapeutic potential, given the diverse pharmacological activities shown by pyridopyrimidines . Additionally, more research could be conducted to elucidate its synthesis process, chemical reactions, and mechanism of action.

Properties

IUPAC Name

2,7-dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-5-1-2-7-12-8(11)6(4-14)9(15)13(7)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYQQCWIDZYFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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